molecular formula C16H16F3N3O2 B2626347 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034245-98-0

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2626347
CAS No.: 2034245-98-0
M. Wt: 339.318
InChI Key: LGFVXLIEKVSRIX-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrazolo[1,5-a]pyridine core and a trifluoromethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction between a bicyclic sydnone and a propargylic acid amide[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ](https://linkspringercom/article/101007/s10593-011-0840-y){{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis. In biology, it has been studied for its potential biological activity, including its role as a ligand for various receptors and enzymes.

Medicine: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Trifluoromethoxybenzamide derivatives: These compounds have the trifluoromethoxybenzamide moiety but differ in their core structures.

Uniqueness: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide stands out due to its unique combination of the tetrahydropyrazolo[1,5-a]pyridine core and the trifluoromethoxybenzamide group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)24-13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h4-7,10H,1-3,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFVXLIEKVSRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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